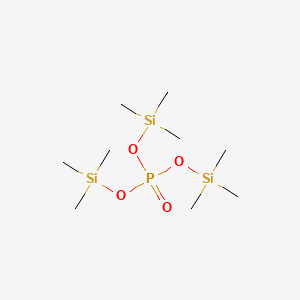

Tris(trimethylsilyl) phosphate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of TMSP has been explored in the context of its application in lithium-ion batteries and its utility in the gas chromatographic determination of phosphorus. For instance, TMSP has been investigated as a novel film-forming additive for high-voltage cathode material in lithium-ion batteries, where its incorporation into the electrolyte significantly enhances the electrochemical performance of LiNi0.5Co0.2Mn0.3O2 cycling at high cut-off potential (Yan et al., 2014).

Molecular Structure Analysis

Research focusing on the molecular structure of TMSP and its derivatives has contributed to the understanding of its reactivity and properties. For example, the conversion of phosphate to TMSP for gas chromatographic analysis has been studied, shedding light on the structural aspects that influence its analytical applications (Pacáková & Nekvasil, 1974).

Chemical Reactions and Properties

TMSP is known to react with salts of inorganic and organic acids, leading to the cleavage of TMSP and formation of trimethylsilyl esters of the corresponding acids. Such reactions highlight its chemical versatility and reactivity (Voronkov, Roman, & Senatorskaya, 1978). Additionally, the distinct reaction characteristics of TMSP as an electrolyte additive in high-voltage lithium-ion batteries have been reported, offering insights into its chemical properties and its role in enhancing battery performance (Han, Yoo, & Yim, 2016).

Physical Properties Analysis

The physical properties of TMSP, including its behavior as an electrolyte additive, have been examined in the context of lithium-ion batteries. For instance, the addition of TMSP to the electrolyte has shown to improve the cycling performance of Li/LiNi0.5Mn1.5O4 cells, suggesting the formation of a more stable and conductive surface layer on the electrode, which is crucial for enhanced cycling performance at high voltages (Rong et al., 2014).

Chemical Properties Analysis

Further studies have elucidated the reactivity of TMSP and its derivatives in various chemical contexts. For example, TMSP has been used as a reagent for the preparation of compounds with a single or multiple element phosphorus bond, demonstrating its high reactivity and utility in synthetic chemistry (Becker et al., 2007). Additionally, TMSP has been explored as an additive to form a modified solid electrolyte interface on lithium-rich cathode material, improving its electrochemical performances and highlighting the role of TMSP in battery technology (Zhang et al., 2014).

Applications De Recherche Scientifique

High Voltage Cathode Material in Lithium-Ion Batteries

Tris(trimethylsilyl) phosphate (TMSP) is utilized as a novel film-forming additive for high-voltage cathode materials in lithium-ion batteries. It enhances the electrochemical performance of lithium nickel cobalt manganese oxide (LiNi0.5Co0.2Mn0.3O2) by forming a protective film that prevents material erosion and reduces interface impedance. This results in increased discharge capacity and improved capacity retention over multiple charging cycles (Yan et al., 2014). Similar effects are observed when TMSP is used with LiNi0.5Mn1.5O4 cathode material, enhancing its cycling performance at high voltages and different temperatures (Rong et al., 2014).

Formation of Solid Electrolyte Interface on Lithium Rich Cathode Materials

TMSP has been investigated for its ability to modify the solid electrolyte interface (SEI) on lithium-rich cathode materials, such as Li[Li0.2Ni0.13Mn0.54Co0.13]O2. This modification significantly improves the cycling stability and capacity retention of these materials, suggesting its efficacy in stabilizing interfacial structures (Zhang et al., 2014).

Analysis in Biochemical Research

TMSP is used in gas chromatographic determination of phosphorus in nucleic acids and nucleotides. This application enables the quantitative conversion of phosphate to TMSP for analysis, demonstrating its utility in biochemical research (Pacáková & Nekvasil, 1974).

Anticorrosion Films for Metal Alloys

In the development of new anticorrosion films for metal alloys like AZ31B magnesium alloy, TMSP has been utilized. It forms hydrolytically stable chemical bonds, significantly improving corrosion protection (Lamaka et al., 2008).

Understanding Electrolyte Additives in Batteries

Studies on TMSP as an electrolyte additive have provided insights into its distinct reaction characteristics in high-voltage lithium-ion batteries. This research is crucial for the development of novel electrolyte additives (Han et al., 2016).

Suppression of Self-Discharge in Batteries

TMSP has been applied to suppress self-discharge in high-voltage lithium-ion batteries, particularly in charged LiNi1/3Co1/3Mn1/3O2. This application addresses a critical issue in battery technology (Liao et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

tris(trimethylsilyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMMCGKXBZVAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O4PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909282 | |

| Record name | Tris(trimethylsilyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(trimethylsilyl) phosphate | |

CAS RN |

10497-05-9 | |

| Record name | Tris(trimethylsilyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10497-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trimethylsilyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010497059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(trimethylsilyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)